N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide
Description
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide is an organic compound that features a cyclopropanesulfonamide group attached to a phenyl ring, which is further substituted with a 3,5-dimethylpyrazol-1-yl group
Properties
IUPAC Name |
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-10-12(2)19(17-11)15-6-4-14(5-7-15)13(3)18-22(20,21)16-8-9-16/h4-7,10,13,16,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELSFHYVAPBDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(C)NS(=O)(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of 3,5-dimethylpyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . The next step involves the formation of the phenyl ring substituted with the 3,5-dimethylpyrazol-1-yl group. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The phenyl ring and pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or pyrazole moiety .
Scientific Research Applications
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
Sulfonamide derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity.
Uniqueness
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]cyclopropanesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
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